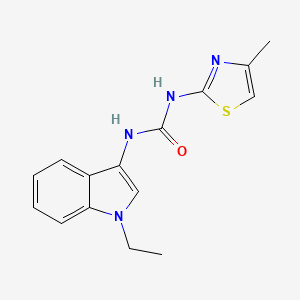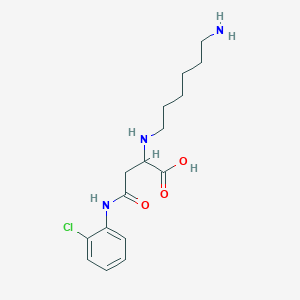
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid, also known as AHA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is not fully understood, but it is believed to act through multiple pathways. 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to induce cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neurons, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to enhance synaptic plasticity and improve cognitive function. In endothelial cells, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to improve endothelial function by increasing nitric oxide (NO) production and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is its ability to selectively target cancer cells while sparing normal cells, which could potentially reduce side effects in cancer treatment. However, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has also been shown to have low solubility and stability, which could limit its effectiveness in certain applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid for different therapeutic applications.
Direcciones Futuras
For 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid research include investigating its potential therapeutic applications in other fields, such as diabetes and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid and to optimize its pharmacokinetics and pharmacodynamics. Finally, the development of novel 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid analogues with improved solubility and stability could potentially enhance its effectiveness in various applications.
Métodos De Síntesis
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid can be synthesized through the reaction of 2-chloroaniline with 6-aminohexylamine, followed by the addition of diethyl oxalate and subsequent hydrolysis. The final product is obtained through acidification and recrystallization.
Aplicaciones Científicas De Investigación
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In cardiovascular disease, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to improve endothelial function and reduce inflammation.
Propiedades
IUPAC Name |
2-(6-aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c17-12-7-3-4-8-13(12)20-15(21)11-14(16(22)23)19-10-6-2-1-5-9-18/h3-4,7-8,14,19H,1-2,5-6,9-11,18H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJCVAJJJDUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCCCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2948362.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2948363.png)
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2948366.png)
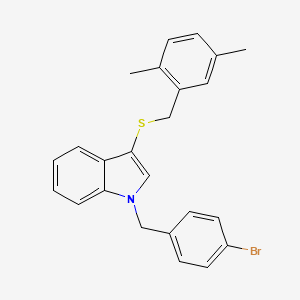
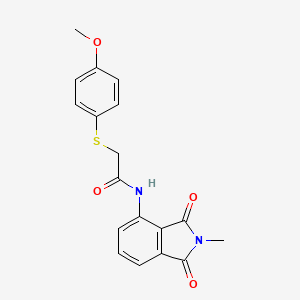
![2-(3,4-dimethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2948369.png)
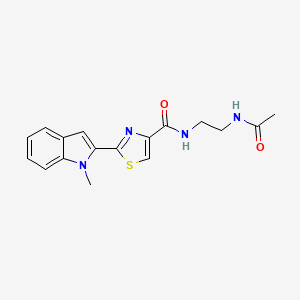
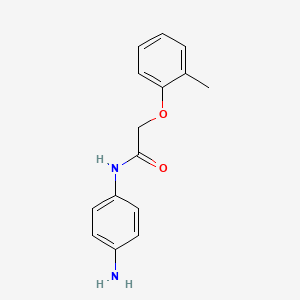
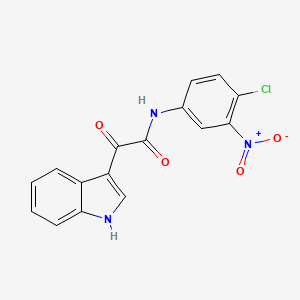
![N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2948377.png)
![6-(2,5-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2948378.png)
